molecular formula C22H20Cl2N2O3S B298207 N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide

N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide

Cat. No. B298207
M. Wt: 463.4 g/mol
InChI Key: DGWBQDRHXAHBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide, also known as CBAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBAA is a type of sulfonamide compound that has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in cell growth and proliferation. N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of histone deacetylase enzymes. N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has also been found to have anti-inflammatory properties, and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide for use in laboratory experiments is its potent anti-cancer properties. N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has been found to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one limitation of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide. One area of interest is the development of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide, which could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide involves the reaction of 2-chlorobenzylamine with 4-chlorobenzylsulfonyl chloride, followed by the addition of N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has potent anti-cancer properties, and can induce apoptosis in cancer cells. N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.

properties

Product Name

N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide

Molecular Formula

C22H20Cl2N2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H20Cl2N2O3S/c23-19-12-10-17(11-13-19)15-26(30(28,29)20-7-2-1-3-8-20)16-22(27)25-14-18-6-4-5-9-21(18)24/h1-13H,14-16H2,(H,25,27)

InChI Key

DGWBQDRHXAHBLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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